![molecular formula C11H12N4O2 B12611371 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 918898-13-2](/img/structure/B12611371.png)
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring, with a morpholine group attached at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. For instance, pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bromine, acetic acid, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines have been reported .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . Additionally, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have shown potential as CDK2 inhibitors, which are appealing targets for cancer treatment . The unique structure of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one makes it a valuable compound for designing novel molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have been shown to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. The molecular docking simulation of these compounds confirmed their good fit into the CDK2 active site through essential hydrogen bonding .
Comparaison Avec Des Composés Similaires
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also feature bicyclic structures and have shown potential as CDK2 inhibitors. the presence of the morpholine group in this compound may confer unique properties and interactions that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
918898-13-2 |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
5-morpholin-4-yl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N4O2/c16-11-9-8(13-7-14-11)1-2-12-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,13,14,16) |
Clé InChI |
SHSJURUKGHUGQX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=CC3=C2C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

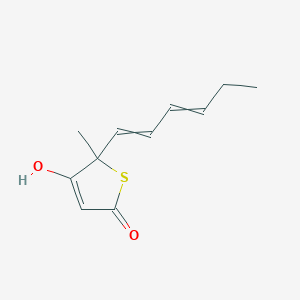
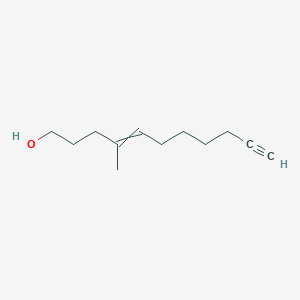
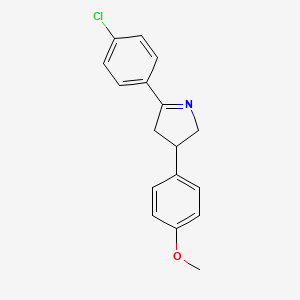
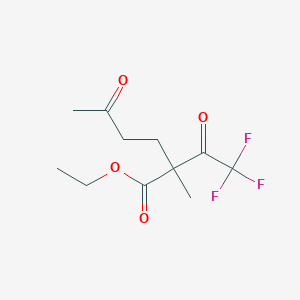
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
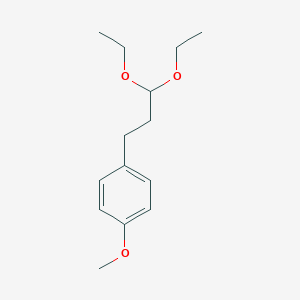
![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
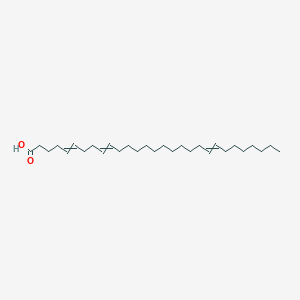
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
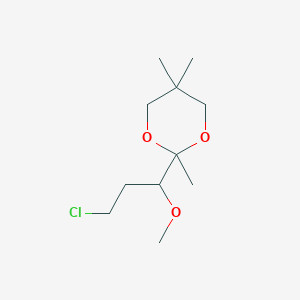
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
